molecular formula C10H9F3O B1302066 3',4'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 75833-26-0

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302066
CAS No.: 75833-26-0
M. Wt: 202.17 g/mol
InChI Key: AJVJGZSCQYMMDI-UHFFFAOYSA-N
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Description

3',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS 16184-87-5) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol . Structurally, it features a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with methyl groups at the 3' and 4' positions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and polymer chemistry due to its electron-withdrawing trifluoromethyl group and sterically hindered aromatic ring . Its physical properties, such as boiling point and solubility, are influenced by the combined electronic effects of the fluorine atoms and the steric bulk of the methyl substituents.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVJGZSCQYMMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374439
Record name 3',4'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75833-26-0
Record name 3',4'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The general reaction scheme is as follows:

    Starting Materials: 3,4-dimethylbenzene (xylene) and trifluoroacetic anhydride.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.

The reaction proceeds with the formation of an acylium ion intermediate, which then reacts with the aromatic ring of xylene to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with its target, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of trifluoroacetophenone derivatives are highly dependent on the substituents’ electronic and steric profiles. Below is a comparative analysis with key analogues:

Compound Substituents Electronic Effects Steric Effects Key Applications References
3',4'-Dimethyl-2,2,2-trifluoroacetophenone 3'-CH₃, 4'-CH₃ Moderate electron-donating (methyl groups) High steric hindrance Pharmaceutical intermediates, polymers
2,2,2-Trifluoroacetophenone None (parent compound) Strongly electron-withdrawing (-CF₃) Minimal steric hindrance Organocatalysis, hydroboration reactions
4'-Nitro-2,2,2-trifluoroacetophenone 4'-NO₂ Strongly electron-withdrawing (-NO₂) Moderate steric hindrance Reactive intermediates in synthesis
3'-Methyl-2,2,2-trifluoroacetophenone 3'-CH₃ Moderate electron-donating Moderate steric hindrance AChE inhibition studies
4'-Methoxy-2,2,2-trifluoroacetophenone 4'-OCH₃ Electron-donating (-OCH₃) Moderate steric hindrance Thermochemical studies

Key Observations :

  • Electronic Effects : The trifluoroacetyl group (-COCF₃) is inherently electron-withdrawing, but substituents like methyl (-CH₃) or methoxy (-OCH₃) donate electrons via resonance or inductive effects, modulating the compound’s overall electrophilicity. For example, 4'-nitro derivatives exhibit enhanced electrophilicity compared to methyl-substituted analogues .
  • Steric Effects : The 3',4'-dimethyl substitution creates significant steric hindrance, which can slow down reactions requiring planar transition states (e.g., Friedel-Crafts acylations) but improve selectivity in catalytic processes .

Biological Activity

3',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS No. 75833-26-0) is a compound characterized by the presence of a trifluoromethyl group and two methyl substituents on the aromatic ring. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of compounds.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Additionally, the carbonyl group in the acetophenone moiety can form hydrogen bonds with active sites on enzymes, modulating their activity.

Key Mechanisms

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Cell Membrane Penetration : Its lipophilic nature allows effective cellular uptake.
  • Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological activities compared to their non-fluorinated counterparts. This section summarizes findings related to the pharmacological effects of this compound.

Table 1: Pharmacological Properties of this compound

PropertyDescription
Lipophilicity Enhanced due to trifluoromethyl group
Metabolic Stability Increased stability in biological systems
Enzyme Inhibition Potential inhibition of metabolic enzymes (specific targets need further study)
Cellular Uptake Facilitated by lipophilic characteristics

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have shown that similar compounds can inhibit key metabolic enzymes. For instance, fluorinated acetophenones have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Cell Culture Experiments : In vitro studies using various cell lines have indicated that this compound affects cell viability and proliferation. Concentration-dependent effects were observed, suggesting potential cytotoxicity at higher doses.
  • Animal Model Evaluations : Animal studies have been conducted to assess the pharmacokinetics and toxicity of fluorinated compounds similar to this compound. These studies revealed alterations in liver and kidney functions at elevated doses, necessitating careful dosage considerations in therapeutic applications.

Biochemical Pathways

The compound's interaction with biochemical pathways is complex and involves various mechanisms:

  • Metabolic Pathways : It may alter the flux through critical metabolic pathways by inhibiting key enzymes.
  • Transport Mechanisms : Specific transporters mediate its cellular uptake and distribution.

Table 2: Biochemical Interactions

Interaction TypeEffect on Biological Activity
Enzyme Inhibition Alters substrate availability and enzyme kinetics
Transporter Interaction Influences cellular localization and bioavailability
Metabolite Accumulation Changes in metabolite levels can lead to downstream effects on cell function

Q & A

What are the optimal synthetic routes for 3',4'-Dimethyl-2,2,2-trifluoroacetophenone, and how do steric effects from substituents influence reaction yields?

Answer:
The synthesis of trifluoroacetophenone derivatives typically involves Friedel-Crafts acylation or Grignard reactions. For 3',4'-dimethyl-substituted analogs, steric hindrance from the methyl groups at the 3' and 4' positions may necessitate modified conditions:

  • Method 1 : Use 3,4-dimethylbenzoyl chloride with trifluoroacetic anhydride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 8:2).
  • Method 2 : Direct fluorination via halogen exchange (Halex reaction) using 3',4'-dimethyl-2,2-dichloroacetophenone and KF in polar aprotic solvents (DMF, 120°C, 24h).

Steric effects reduce yields by ~20% compared to non-methylated analogs, as shown in comparative studies of similar compounds (e.g., 2',4'-difluoro derivatives) . Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product (typical purity >95%).

How do computational methods (DFT, molecular docking) predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • Electrostatic Potential : The trifluoromethyl group creates a strong electron-withdrawing effect (-0.45 eV), while methyl groups donate weakly (+0.12 eV), polarizing the acetophenone core .
  • Frontier Orbitals : HOMO-LUMO gap (~5.2 eV) suggests moderate reactivity, consistent with its use as a carbonyl electrophile in nucleophilic additions.
  • Vibrational Spectra : Predicted IR peaks at 1725 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) align with experimental FT-IR data for analogous compounds .

Molecular docking studies (AutoDock Vina) indicate potential binding to cytochrome P450 enzymes (binding energy: -8.2 kcal/mol), highlighting its utility in probing enzyme-inhibitor interactions .

What analytical techniques are most effective for characterizing impurities in this compound?

Answer:
Key methods include:

  • GC-MS : Detects residual solvents (e.g., DMF) and byproducts (e.g., 3',4'-dimethylacetophenone from incomplete fluorination). Use a DB-5 column (30m, 250°C).
  • ¹⁹F NMR : Quantifies fluorinated impurities (e.g., -CF₂Cl at -75 ppm vs. -CF₃ at -63 ppm). A 400 MHz instrument with CDCl₃ solvent is optimal .
  • HPLC-PDA : Resolves positional isomers (e.g., 2',5'-dimethyl vs. 3',4'-dimethyl) using a C18 column and acetonitrile/water gradient (retention time: 12.3 min for target compound) .

How do the methyl and trifluoromethyl groups influence the compound’s stability under acidic/basic conditions?

Answer:

  • Acidic Conditions (pH <3) : The trifluoromethyl group stabilizes the carbonyl against hydration (k = 0.03 h⁻¹ at 25°C), while methyl groups slightly destabilize via steric strain (10% faster degradation vs. non-methylated analogs) .
  • Basic Conditions (pH >10) : Rapid enolate formation occurs (pKa ~12.5), with methyl groups slowing nucleophilic attack at the carbonyl (t₁/₂ = 2h vs. 0.5h for 4'-methoxy derivatives) .

What strategies resolve contradictions in reported biological activities of trifluoroacetophenone derivatives?

Answer:
Discrepancies in IC₅₀ values (e.g., 5-50 μM for kinase inhibition) arise from:

  • Purity Variance : HPLC-grade (>98%) vs. crude samples alter activity. Always confirm purity via orthogonal methods (NMR, LC-MS) .
  • Assay Conditions : Buffer composition (e.g., DMSO concentration ≤1% v/v) impacts solubility. Standardize protocols using guidelines from PubChem or CAS .
  • Structural Analogues : Differentiate between regioisomers (e.g., 3',4'-dimethyl vs. 2',5'-dimethyl) via crystallography (CCDC deposition recommended) .

How is this compound utilized in mechanistic studies of fluorinated ketones in organic synthesis?

Answer:
The trifluoromethyl group serves as a traceless activating group:

  • Radical Reactions : Initiates C-H functionalization under blue LED light (450 nm) with Mn(OAc)₃, yielding aryl-alkyl coupling products (yield: 65-78%) .
  • Electrophilic Fluorination : Acts as a fluorine reservoir in Pd-catalyzed C-F bond formation (TON = 120, 24h) .

Comparative studies with non-methylated analogs show slower kinetics (krel = 0.7) due to steric shielding of the carbonyl .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Critical issues include:

  • Cost of Fluorination : Use of HF or F₂ gas requires specialized reactors (Teflon-lined, 40°C). Alternative: KF/Celite in flow reactors (residence time: 30 min) .
  • Waste Management : Neutralize fluoride byproducts (e.g., KF) with CaCl₂ to precipitate CaF₂ (EPA-compliant disposal) .
  • Batch Consistency : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor conversion in real time .

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